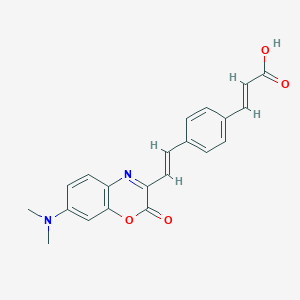
4-BVC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BVC is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core, a dimethylamino group, and a conjugated system of double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BVC typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of appropriate precursors to form the benzoxazinone ring.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions.
Formation of the Conjugated System: The conjugated system of double bonds is formed through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-BVC can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-BVC has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-BVC involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
4-BVC can be compared with other similar compounds, such as:
Benzoxazinone Derivatives: Compounds with similar benzoxazinone cores but different substituents.
Dimethylamino Compounds: Molecules containing the dimethylamino group but lacking the benzoxazinone core.
Conjugated Systems: Compounds with similar conjugated double bond systems but different functional groups.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
126959-78-2 |
|---|---|
Fórmula molecular |
C21H18N2O4 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C21H18N2O4/c1-23(2)16-9-11-17-19(13-16)27-21(26)18(22-17)10-7-14-3-5-15(6-4-14)8-12-20(24)25/h3-13H,1-2H3,(H,24,25)/b10-7+,12-8+ |
Clave InChI |
IBKDGFLXNQKJGK-SMTGYRLFSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)C=CC3=CC=C(C=C3)C=CC(=O)O |
SMILES isomérico |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)/C=C/C3=CC=C(C=C3)/C=C/C(=O)O |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)C=CC3=CC=C(C=C3)C=CC(=O)O |
Sinónimos |
4-(beta-(7-dimethylamino-1,4-benzoxazin-2-one-3-yl)vinyl)phenylpropenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















